N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
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Description
N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.19573968 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with dna .
Mode of Action
The compound likely interacts with its target through a process known as DNA intercalation . This involves the insertion of planar molecules between the base pairs of the DNA helix, which can disrupt the DNA’s normal functioning and lead to cell death .
Biochemical Pathways
It’s known that dna intercalators can interfere with dna replication and transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The result of the compound’s action is likely to be cell death, given its potential role as a DNA intercalator . DNA intercalators can cause DNA damage, inhibit DNA replication and transcription, and ultimately lead to cell death .
Biological Activity
N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C23H25N5O3 with a molecular weight of 419.5 g/mol. This compound is part of a class known for diverse biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The compound features a triazoloquinoxaline core, which is known for its pharmacological significance. The structural components can be summarized as follows:
Component | Description |
---|---|
Core Structure | Triazoloquinoxaline |
Functional Groups | Phenoxy group, acetamide group |
Substituents | 2,3-Dimethylphenoxy |
Antimicrobial Properties
Research indicates that compounds containing the triazoloquinoxaline structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of quinoxaline can inhibit the growth of Mycobacterium tuberculosis (Mtb) with varying degrees of efficacy. In vitro studies demonstrated that certain compounds could achieve up to 96% inhibition against Mtb at specific concentrations .
Anticancer Activity
The biological activity of this compound has also been explored in the context of cancer research. Compounds with similar structures have shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For example, derivatives have been tested against human cancer cell lines and exhibited significant cytotoxic effects at micromolar concentrations.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of DNA synthesis : Similar compounds have been found to interfere with DNA replication processes in pathogenic microorganisms.
- Apoptosis induction : Some derivatives induce programmed cell death in cancer cells through activation of apoptotic pathways.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several quinoxaline derivatives for their antimicrobial properties. The results indicated that compounds with the triazoloquinoxaline core exhibited significant activity against both Gram-positive and Gram-negative bacteria. The most potent compound showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus.
Study 2: Anticancer Activity
Another study focused on the anticancer potential of triazoloquinoxaline derivatives. It was found that these compounds could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the disruption of cellular signaling pathways involved in growth and survival.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:
Structural Feature | Impact on Activity |
---|---|
Phenoxy Substituent | Enhances lipophilicity and cellular permeability |
Triazole Ring | Essential for biological activity |
Acetamide Group | Contributes to binding affinity |
Properties
IUPAC Name |
N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-4-5-13-24-20(29)14-27-23(30)28-18-11-7-6-10-17(18)25-22(21(28)26-27)31-19-12-8-9-15(2)16(19)3/h6-12H,4-5,13-14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKAIVCUVTVXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)OC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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